
Fluo-8 AM
Overview
Description
Fluo-8 AM is a cell-permeant, acetoxymethyl (AM) ester-based fluorescent calcium indicator widely used for real-time detection of intracellular calcium (Ca²⁺) flux. Its chemical structure (C₅₀H₅₀N₂O₂₃, molecular weight: 1046.932) includes a xanthene core modified with AM ester groups, enabling passive diffusion into cells . Upon hydrolysis by intracellular esterases, Fluo-8 binds Ca²⁺, resulting in a significant increase in fluorescence intensity (excitation/emission: 490 nm/520 nm) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluo-8 AM is synthesized through a series of chemical reactions that involve the modification of a fluorescein coreThe reaction conditions often require anhydrous solvents and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The final product is purified using techniques such as column chromatography and crystallization to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fluo-8 AM primarily undergoes hydrolysis reactions once inside the cell. The acetoxymethyl ester groups are cleaved by intracellular esterases, converting the non-fluorescent this compound into its fluorescent form .
Common Reagents and Conditions
Hydrolysis: The hydrolysis of this compound is facilitated by cellular esterases under physiological conditions.
Buffer Solutions: Commonly used buffers include Hanks and Hepes buffer, often supplemented with Pluronic F-127 to enhance solubility.
Major Products
The major product of the hydrolysis reaction is the fluorescent Fluo-8 dye, which binds to calcium ions within the cell, resulting in a measurable increase in fluorescence .
Scientific Research Applications
Fluo-8 AM is a fluorescent calcium indicator used in cell biology to monitor intracellular calcium mobilization and study calcium-related events . It is an improved version of earlier dyes like Fluo-3 and Fluo-4, offering enhanced signal intensity and ease of use .
Advantages and Characteristics
This compound offers several advantages over traditional calcium indicators:
- Improved Signal Intensity: Fluo-8 has an improved signal intensity that is twice that of Fluo-4 . Upon binding to Ca2+, Fluo-8® displays a fluorescence intensity increase of ~200 fold .
- Convenient Spectral Wavelengths: Fluo-8 maintains the convenient Fluo-3 and Fluo-4 spectral wavelengths of Ex/Em = ∼490/∼520 nm .
- Less Temperature Dependent: Fluo-8 is less temperature-dependent than other probes, allowing for more consistent and reproducible results at room temperature or 37 °C .
- Cell Loading: this compound can be loaded into cells at room temperature, while Fluo-3 AM and Fluo-4 AM require 37°C for cell loading . It's AM ester crosses cell membranes easily, facilitating quicker cell loading, possibly at room temperature .
- High-Throughput Screening: The Fluo-8 assay can be performed in 96- or 384-well microtiter plate format, making it easily adaptable to automation and ideal for screening .
- Photostability: Fluo-8 is more photostable and great for transient Ca2+ burst .
Available Forms of Fluo-8
Fluo-8 and its analogs are available in four distinct forms, each expressing different calcium binding affinities :
Use in Plant Cells
Fluo-8/AM has been used to detect dynamic calcium in plant cells such as guard cells and protoplasts . The optimal concentration of fluo-8/AM was determined to be 5 µmol/L for protoplasts .
Case Studies
- T1R umami receptor study: Fluo-8/AM was used to study the function of T1R3 on Ca2+ in basal epithelial cells .
- Flesh Tissue Cells: After loading fluo-8/AM into the slices, the staining results from the hand-sliced tissue were consistent with those from the slices cut with the cryostat and only showed fluorescence at the cell edges .
- Cellular experiments: Fluo-8 (or Fluo-2 Medium Affinity) has been found to be brighter (1.5x) than Fluo-4 in cellular experiments and offers improved cell loading and Ca2+ response .
- Calcium measurements: Calcium measurements are critical for numerous biological investigations . Fluorescent probes that show spectral responses upon binding Ca2+ have enabled researchers to investigate changes in intracellular free Ca2+ concentrations by using fluorescence microscopy, flow cytometry, fluorescence spectroscopy, and fluorescence microplate readers .
Mechanism of Action
Fluo-8 AM enters cells passively due to its non-polar acetoxymethyl ester groups. Once inside the cell, these groups are cleaved by esterases, resulting in a negatively charged fluorescent dye that remains trapped within the cell. The fluorescence intensity of the dye increases significantly upon binding to calcium ions, allowing for the detection and quantification of intracellular calcium levels .
Comparison with Similar Compounds
Fluo-8 AM belongs to the Fluo family of Ca²⁺ indicators, which includes Fluo-3 AM, Fluo-4 AM, and Fluo-8 variants (Fluo-8H, Fluo-8L, Fluo-8FF). Below is a detailed comparison:
Fluo-3 AM
- Brightness: this compound produces 4× brighter fluorescence than Fluo-3 AM under identical conditions, reducing photobleaching and improving signal-to-noise ratios .
- Loading Conditions : Fluo-3 AM requires 37°C for optimal cell loading, whereas this compound achieves efficient loading at room temperature, simplifying experimental workflows .
- Affinity : Fluo-3 AM has a higher Ca²⁺ affinity (Kd = ~400 nM), but its lower brightness limits its utility in low-signal applications .
Fluo-4 AM
- Brightness : this compound is 2× brighter than Fluo-4 AM, enhancing detection sensitivity in live-cell imaging .
- Temperature Sensitivity : Unlike Fluo-4 AM, which necessitates 37°C for loading, this compound performs reliably at room temperature .
- Affinity Range : Both probes have similar Kd values (~300–400 nM), but this compound’s superior brightness makes it preferable for dynamic Ca²⁺ measurements .
Fluo-8 Variants
This compound has engineered derivatives tailored for specific Ca²⁺ concentration ranges:
- Fluo-8H (Kd = 232 nM): Higher affinity for low Ca²⁺ environments (e.g., resting cytosolic levels) .
- Fluo-8L (Kd = 1.86 µM): Lower affinity for high Ca²⁺ signals (e.g., ER release) .
- Fluo-8FF (Kd = 10 µM): Designed for extremely high Ca²⁺ concentrations, such as mitochondrial matrix studies .
Table 1: Comparative Properties of this compound and Similar Probes
Property | This compound | Fluo-3 AM | Fluo-4 AM | Fluo-8H | Fluo-8L | Fluo-8FF |
---|---|---|---|---|---|---|
Kd (nM) | 389 | 400 | 345 | 232 | 1860 | 10,000 |
Brightness | 4× Fluo-3 | 1× | 2× Fluo-3 | 3× Fluo-3 | 1.5× Fluo-3 | 0.8× Fluo-3 |
Loading Temperature | RT | 37°C | 37°C | RT | RT | RT |
Emission (nm) | 520 | 526 | 516 | 520 | 520 | 520 |
Biological Activity
Fluo-8 AM is a highly sensitive fluorescent calcium indicator used extensively in biological research to monitor intracellular calcium levels. Its ability to penetrate cell membranes and provide real-time imaging of calcium dynamics makes it a valuable tool in various fields, including cell biology, pharmacology, and plant physiology.
This compound functions by entering cells as an acetoxymethyl (AM) ester. Once inside, intracellular esterases cleave the AM groups, converting it into the active form, Fluo-8. This compound binds to calcium ions (), resulting in a significant increase in fluorescence intensity upon binding. The fluorescence signal is proportional to the concentration of ions present, allowing researchers to quantify calcium levels dynamically.
Calcium Imaging in Plant Cells
Recent studies have demonstrated the effectiveness of this compound in plant systems. For instance, a study involving apple flesh tissue showed that this compound could successfully stain in protoplasts, revealing dynamic changes in cytosolic calcium levels. The optimal concentration for this application was determined to be 5 µmol/L , with higher concentrations leading to decreased fluorescence intensity due to potential membrane disruption .
Concentration (µmol/L) | Fluorescence Intensity |
---|---|
0.1 | Low |
1 | Moderate |
5 | High |
>5 | Decreased |
Applications in Human Health
This compound has also been applied in studies of human health, particularly in understanding calcium dynamics in erythrocytes infected with Plasmodium falciparum. Research indicated that both uninfected and infected cells exhibited distinct calcium-dependent fluorescence signals. The presence of probenecid, an inhibitor of organic anion transporters, altered the fluorescence response significantly, highlighting the complex interactions between host cells and the parasite .
Case Studies
- Calcium Dynamics in Erythrocytes : A kinetic fluorescence assay using this compound revealed that infected erythrocytes had higher intracellular calcium levels compared to uninfected cells. This study emphasized the importance of extracellular for parasite growth and survival .
- Calcium Imaging in Plant Physiology : In an innovative study on cucumber plants, this compound was utilized to assess how exogenous calcium alleviated hypoxic stress. The findings underscored the role of calcium signaling in plant stress responses and provided insights into potential agricultural applications .
Comparative Analysis with Other Calcium Indicators
This compound is often compared with other calcium indicators such as Fluo-4 and Fura-2. Below is a summary table that highlights their differences:
Indicator | Cell Permeability | Fluorescence Intensity | Calcium Sensitivity | Loading Conditions |
---|---|---|---|---|
Fluo-4 | Moderate | Moderate | High | 37°C |
Fura-2 | Low | Variable | Very High | 37°C |
This compound | High | Very High | Highest | Room Temperature |
Q & A
Basic Research Questions
Q. How do I optimize Fluo-8 AM loading protocols to minimize cytotoxicity while ensuring sufficient signal intensity?
This compound loading requires balancing dye concentration, incubation time, and solvent composition. Key steps:
- Dye preparation : Dissolve this compound in anhydrous DMSO to create a 1–5 mM stock solution. Avoid freeze-thaw cycles .
- Working solution : Dilute to 1–10 µM in physiological buffer (e.g., Hanks’ buffer) with 0.02–0.04% Pluronic® F-127 to prevent aggregation and enhance cellular uptake. Higher Pluronic concentrations may destabilize the dye .
- Incubation : Load cells at room temperature (20–25°C) for 30–60 minutes. Unlike Fluo-3/4 AM, this compound does not require 37°C incubation, reducing thermal stress on cells .
- Validation : Test concentrations (4–5 µM recommended for most cell lines) using a positive control (e.g., ionomycin) to confirm Ca²⁺ response without cytotoxicity .
Q. What experimental conditions affect this compound’s fluorescence signal-to-noise ratio?
This compound’s brightness (4× Fluoro-3, 2× Fluoro-4) depends on:
- Calcium binding : Fluorescence intensity increases 100–250× upon Ca²⁺ binding. Use Ca²⁺-free buffers for baseline measurements .
- Excitation/emission : Optimize detection at Ex/Em = 490/514 nm. Avoid overlapping spectra in multiplex assays .
- Extracellular dye removal : Post-incubation washing reduces background fluorescence. Residual extracellular this compound can hydrolyze and bind extracellular Ca²⁺, creating false signals .
Q. How do I validate this compound’s responsiveness in a new cell type?
- Positive controls : Apply Ca²⁺ ionophores (e.g., ionomycin, 1–5 µM) to saturate intracellular Ca²⁺ and measure maximum fluorescence (Fmax).
- Negative controls : Use Ca²⁺ chelators (e.g., EGTA, BAPTA-AM) to establish minimum fluorescence (Fmin).
- Dynamic range : Calculate ∆F/F = (F – Fmin)/(Fmax – Fmin). A ratio <1 suggests poor dye loading or low Ca²⁺ flux .
Advanced Research Questions
Q. How can I resolve discrepancies in Ca²⁺ transient kinetics between this compound and other indicators (e.g., Fura-2)?
Discrepancies arise from differences in:
- Affinity (Kd) : Fluo-8 variants have distinct Kd values (Fluo-8L: 1.86 µM; Fluo-8: 389 nM; Fluo-8H: 232 nM). Select a variant matching the expected Ca²⁺ range .
- Kinetics : this compound’s faster loading may reduce photobleaching artifacts compared to Fura-2, but slower Ca²⁺ dissociation can blunt rapid transient detection .
- Data normalization : Use ratiometric dyes (e.g., Fura-2) to calibrate absolute Ca²⁺ concentrations, then correlate with this compound’s ∆F/F .
Q. What strategies mitigate interference from intracellular esterases or organic anion transporters in long-term Ca²⁺ imaging?
- Esterase inhibition : Co-incubate with probenecid (1–2 mM) to block organic anion transporters, retaining hydrolyzed Fluo-8 in the cytosol .
- Dye leakage : Perform time-lapse imaging within 2 hours post-loading. For extended assays, use low-affinity variants (e.g., Fluo-8FF, Kd = 10 µM) to reduce baseline drift .
- Control experiments : Compare results with esterase-insensitive probes (e.g., Cal-520) to identify hydrolysis-related artifacts .
Q. How can this compound be integrated into multiplexed assays with other fluorescent probes?
- Spectral separation : Pair this compound (Ex/Em = 490/514 nm) with red-emitting probes (e.g., Rhod-2, Ex/Em = 550/580 nm). Avoid overlap with GFP (Ex/Em = 488/509 nm) .
- Sequential imaging : Use fast-switching monochromators or LED light sources to minimize cross-talk.
- Quenching tests : Pre-screen combinations (e.g., this compound + TMRM) for signal suppression due to Förster resonance energy transfer (FRET) .
Q. Data Analysis and Interpretation
Q. How should I statistically analyze this compound data with high cell-to-cell variability?
- Normalization : Express data as ∆F/F or Z-scores to account for baseline heterogeneity.
- Outlier removal : Apply Grubbs’ test (α = 0.05) to exclude non-responders.
- Population analysis : Use bootstrapping or mixed-effects models to estimate mean Ca²⁺ responses in heterogeneous samples .
Q. What are the limitations of this compound in quantifying absolute Ca²⁺ concentrations?
This compound is semi-quantitative due to:
- Single-wavelength emission : Requires parallel calibration with ratiometric dyes.
- Nonlinear response : ∆F/F saturates at high Ca²⁺ levels. Use Hill equation fits for EC50 estimation (this compound EC50 ≈1.2 µM ).
- Compartmentalization : Dye accumulation in organelles (e.g., mitochondria) may skew cytosolic Ca²⁺ measurements .
Q. Methodological Troubleshooting
Note: All protocols should be validated under local experimental conditions. For advanced applications (e.g., in vivo imaging), consult specialized literature on dye pharmacokinetics and tissue penetration.
Properties
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-4-[3-(acetyloxymethoxy)-6-oxoxanthen-9-yl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]anilino]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H50N2O23/c1-30(53)65-25-70-37-12-14-39-44(20-37)75-43-19-36(58)11-13-38(43)50(39)35-10-15-41(52(23-48(61)73-28-68-33(4)56)24-49(62)74-29-69-34(5)57)45(18-35)64-17-16-63-42-9-7-6-8-40(42)51(21-46(59)71-26-66-31(2)54)22-47(60)72-27-67-32(3)55/h6-15,18-20H,16-17,21-29H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYHTWFRZPRHNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC1=CC2=C(C=C1)C(=C3C=CC(=O)C=C3O2)C4=CC(=C(C=C4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC5=CC=CC=C5N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H50N2O23 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1046.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345980-40-6 | |
Record name | 1345980-40-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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